2(3H)-Furanone, 5-dodecyldihydro- is an organic compound classified as a gamma-lactone. Its molecular formula is C16H30O2, and it features a furan ring bonded to a ketone functional group. This compound is known for its distinctive structure, which includes a long dodecyl chain that contributes to its unique properties and potential applications in various fields, including food science and medicinal chemistry .
Research indicates that 2(3H)-furanone, 5-dodecyldihydro- exhibits significant biological activity. It has been studied for its:
The synthesis of 2(3H)-furanone, 5-dodecyldihydro- can be achieved through several methods:
2(3H)-Furanone, 5-dodecyldihydro- finds utility in various sectors:
Studies on the interactions of 2(3H)-furanone with biological systems have shown:
Several compounds share structural or functional similarities with 2(3H)-furanone, 5-dodecyldihydro-. Here are some notable examples:
The uniqueness of 2(3H)-furanone, 5-dodecyldihydro- lies in its long dodecyl chain, which enhances its hydrophobic characteristics compared to other similar compounds. This property influences its solubility and interaction with biological membranes, potentially leading to distinct biological activities and applications not found in shorter-chain analogs.
The compound 2(3H)-furanone, 5-octyldihydro- (commonly referred to as gamma-dodecalactone) has been identified in natural products since the mid-20th century. Early studies by Keeney and Patton (1956) isolated lactones from heated milk fat, including gamma-dodecalactone, which they detected in evaporated milk and dried cream. Subsequent research expanded its natural occurrence to fruits such as peaches, apricots, strawberries, mangoes, and guavas, as well as dairy products and fermented beverages like beer and wine. The compound gained prominence in organic chemistry due to its role as a fungal metabolite, notably isolated from Antrodia camphorata, a traditional East Asian medicinal fungus.
The compound is known by multiple synonyms, reflecting its structural and functional characteristics:
Synonym | Structural Reference |
---|---|
Gamma-Dodecalactone | Parent name for the gamma-lactone class |
4-Dodecanolide | Emphasizes the 12-carbon chain and lactone |
5-Octyloxolan-2-one | Highlights the octyl substituent and ring |
Dihydro-5-octylfuran-2(3H)-one | Describes the dihydrofuranone core |
4-Hydroxydodecanoic acid gamma-lactone | References the hydroxy acid precursor |
These names are used interchangeably in scientific literature, with gamma-dodecalactone being the most frequently employed.
Gamma-dodecalactone belongs to the gamma-lactone family, characterized by a five-membered cyclic ester structure. The classification is defined by:
This structure confers stability due to minimal ring strain, a hallmark of gamma-lactones.
Key identifiers and properties are summarized below:
Parameter | Value | Source |
---|---|---|
CAS Registry Number | 2305-05-7 | |
EINECS Number | 218-971-6 | |
FEMA Number | 2400 | |
Molecular Formula | C₁₂H₂₂O₂ | |
Molecular Weight | 198.31 g/mol | |
Boiling Point | 311.45°C (estimated) | |
Density | 0.935 g/mL (20°C) |
Gamma-dodecalactone holds multidisciplinary relevance: